molecular formula C19H17N3O3 B5812527 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide

Cat. No. B5812527
M. Wt: 335.4 g/mol
InChI Key: URGYLXDTXNJNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes. ODQ has been extensively studied for its ability to modulate the cGMP signaling pathway, making it an important tool for scientific research.

Mechanism of Action

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide works by inhibiting the activity of sGC, which is a key enzyme in the cGMP signaling pathway. Specifically, 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide binds to the heme group of sGC, preventing the enzyme from catalyzing the conversion of GTP to cGMP. This leads to a reduction in cGMP levels, which can have various downstream effects depending on the specific physiological context.
Biochemical and Physiological Effects:
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide has been shown to have a number of biochemical and physiological effects, depending on the specific cell type and tissue being studied. In general, 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide inhibits the relaxation of smooth muscle cells, reduces platelet aggregation, and modulates neuronal activity. It has also been shown to affect vascular tone, blood pressure regulation, and cardiac function.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide in lab experiments is its high potency and selectivity for sGC. This allows researchers to specifically target the cGMP signaling pathway without affecting other signaling pathways. However, 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide. One area of interest is the role of the cGMP signaling pathway in cancer development and progression. 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as a cancer therapy. Another area of interest is the development of more potent and selective sGC inhibitors, which could have important implications for the treatment of various diseases. Finally, further research is needed to fully understand the complex physiological effects of 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide and the cGMP signaling pathway in different tissues and cell types.

Synthesis Methods

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide can be synthesized through a multi-step process involving the reaction of 2-nitrobenzenesulfonamide with various reagents, including sodium hydride, sodium methoxide, and triphenylphosphine. The final step involves the reaction of the resulting intermediate with 1,2,5-oxadiazole-3-carboxylic acid to yield 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide.

Scientific Research Applications

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide has been widely used in scientific research to investigate the role of the cGMP signaling pathway in various physiological and pathological processes. It has been shown to inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and modulate neuronal activity. 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide has also been used to study the effects of cGMP on vascular tone, blood pressure regulation, and cardiac function.

properties

IUPAC Name

3-oxido-6-phenylmethoxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-22-17-11-10-16-18(19(17)20-25-22)14-8-4-5-9-15(14)21(16)24-12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGYLXDTXNJNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2OCC4=CC=CC=C4)C=CC5=[N+](ON=C53)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide

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